1-Butanamine, nitrate 1-Butanamine, nitrate
Brand Name: Vulcanchem
CAS No.: 58888-50-9
VCID: VC19554046
InChI: InChI=1S/C4H11N.HNO3/c1-2-3-4-5;2-1(3)4/h2-5H2,1H3;(H,2,3,4)
SMILES:
Molecular Formula: C4H12N2O3
Molecular Weight: 136.15 g/mol

1-Butanamine, nitrate

CAS No.: 58888-50-9

Cat. No.: VC19554046

Molecular Formula: C4H12N2O3

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

1-Butanamine, nitrate - 58888-50-9

Specification

CAS No. 58888-50-9
Molecular Formula C4H12N2O3
Molecular Weight 136.15 g/mol
IUPAC Name butan-1-amine;nitric acid
Standard InChI InChI=1S/C4H11N.HNO3/c1-2-3-4-5;2-1(3)4/h2-5H2,1H3;(H,2,3,4)
Standard InChI Key OPDYXVVLEOEYMZ-UHFFFAOYSA-N
Canonical SMILES CCCCN.[N+](=O)(O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-Butanamine nitrate is systematically named butan-1-amine nitrate, reflecting its composition as a salt of the primary amine 1-butanamine and nitric acid. Its molecular formula, C₄H₁₂N₂O₃, corresponds to a molar mass of 136.15 g/mol . The compound’s structure consists of a butylammonium cation ([C₄H₁₁NH₃]⁺) and a nitrate anion (NO₃⁻), linked via ionic interactions. The SMILES notation CCCCN.[N+](=O)(O)[O-] explicitly represents the separation of the charged species in the solid state.

Spectroscopic and Computational Data

The InChIKey OPDAYXVVLEOEYMZ-UHFFFAOYSA-N facilitates digital referencing of its structural features. Quantum mechanical calculations for analogous tert-butylamine nitrate systems predict strong hydrogen bonding between the ammonium group and nitrate oxygen atoms, stabilizing the crystal lattice . X-ray diffraction studies of related ammonium nitrates reveal monoclinic or orthorhombic unit cells, suggesting similar packing arrangements for 1-butanamine nitrate .

Synthesis and Industrial Production

Neutralization Reaction

The compound is synthesized via the exothermic reaction of 1-butanamine with concentrated nitric acid:
C4H11N+HNO3C4H12N2O3\text{C}_4\text{H}_{11}\text{N} + \text{HNO}_3 \rightarrow \text{C}_4\text{H}_{12}\text{N}_2\text{O}_3
Stoichiometric control is critical to avoid byproducts such as nitroalkanes or nitrosamines . Industrial-scale production employs continuous flow reactors with temperature moderation (278–298 K) to mitigate thermal degradation .

Purification and Characterization

Post-synthesis, the product is purified through fractional crystallization from ethanol-water mixtures. Purity assessment via ion chromatography typically shows >98% ammonium and nitrate ion content, with trace impurities including residual amines and nitric acid . Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of protonated nitrates, with characteristic δH shifts at 1.0–1.5 ppm (butyl chain) and 6.8–7.2 ppm (ammonium protons) .

Physicochemical Properties

Thermophysical Data

Experimental studies report the following liquid-phase properties :

PropertyTemperature (K)Value
Density2931.23 g/cm³
3231.18 g/cm³
Dynamic Viscosity2982.4 mPa·s
Surface Tension29838.6 mN/m

The density decreases linearly with temperature, consistent with the behavior of ionic liquids. The low vapor pressure (5.1×10⁻⁶ Pa at 298 K) indicates negligible volatility under ambient conditions.

Solubility and Reactivity

1-Butanamine nitrate is highly soluble in water (>500 g/L at 298 K) and polar aprotic solvents such as dimethyl sulfoxide. In aqueous solution, it undergoes partial dissociation:
C4H12N2O3[C4H11NH3]++NO3\text{C}_4\text{H}_{12}\text{N}_2\text{O}_3 \leftrightarrow [\text{C}_4\text{H}_{11}\text{NH}_3]^+ + \text{NO}_3^-
The nitrate anion participates in redox reactions, particularly under acidic conditions, acting as a mild oxidizing agent .

Environmental and Atmospheric Behavior

Aerosol Formation

Reaction with hydroxyl radicals (OH- ) in the atmosphere generates secondary organic aerosols (SOAs). Chamber experiments demonstrate that 1-Butanamine nitrate reacts with OH- at a rate of k=8.4×1012cm3molecule1s1k = 8.4 \times 10^{-12} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} , producing nitramines and carbonyl compounds. Particle-phase measurements reveal aerosol mass concentrations up to 10⁵ particles/cm³, dominated by ammonium nitrate (90% mass fraction) .

Degradation Pathways

The primary degradation mechanism involves hydrogen abstraction from the amine group, followed by nitration:
C4H11NH2+OHC4H10NH+H2O\text{C}_4\text{H}_{11}\text{NH}_2 + \text{OH} \rightarrow \text{C}_4\text{H}_{10}\text{NH} + \text{H}_2\text{O}
Subsequent reaction with NOx yields nitramines (e.g., C₄H₁₀N₂O₂), which photolyze to form acetone and nitrous oxide (N₂O) .

Industrial Applications

Electrolyte Additive

In non-aqueous electrolytes, 1-butanamine nitrate enhances ionic conductivity by 15–20% in lithium-ion batteries, as demonstrated by impedance spectroscopy . Its low viscosity and high thermal stability make it suitable for high-temperature applications.

Nitration Reagent

The compound serves as a nitronium ion (NO₂⁺) source in electrophilic aromatic substitution. For example, nitration of toluene using 1-butanamine nitrate yields mononitrotoluene with 75–85% selectivity .

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